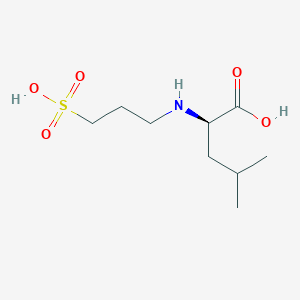
N-(3-Sulfopropyl)-D-leucine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-Sulfopropyl)-D-leucine: is a chemical compound that features a leucine amino acid derivative with a sulfopropyl group attached to its nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Sulfopropyl)-D-leucine typically involves the reaction of D-leucine with 1,3-propane sultone. This reaction is carried out under controlled conditions to ensure the efficient formation of the sulfopropyl group on the nitrogen atom of the leucine molecule. The reaction is usually performed in an aqueous solution at a neutral pH to optimize the efficiency of the N-sulfopropylation reaction .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: N-(3-Sulfopropyl)-D-leucine can undergo various chemical reactions, including:
Oxidation: The sulfopropyl group can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify its functional groups.
Substitution: The sulfopropyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic reagents such as amines or thiols can be used under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction may produce sulfide derivatives.
Applications De Recherche Scientifique
N-(3-Sulfopropyl)-D-leucine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and polymers.
Biology: The compound can be used in studies involving amino acid metabolism and protein synthesis.
Industry: It is used in the production of specialty chemicals and materials with unique properties
Mécanisme D'action
The mechanism of action of N-(3-Sulfopropyl)-D-leucine involves its interaction with specific molecular targets and pathways. The sulfopropyl group can participate in various biochemical reactions, influencing the activity of enzymes and other proteins. The compound’s effects are mediated through its ability to modify the structure and function of these molecular targets .
Comparaison Avec Des Composés Similaires
- N-(3-Sulfopropyl)-N-methacroyloxyethyl-N,N-dimethylammonium betaine
- N-(3-Sulfopropyl)chitosan salt
- N-(3-Sulfopropyl)-N-methacryloyloxyethyl-N,N-dimethylbetaine
Uniqueness: N-(3-Sulfopropyl)-D-leucine is unique due to its specific structural features, including the presence of both a leucine amino acid and a sulfopropyl group. This combination imparts distinct chemical and biological properties, making it valuable for various applications .
Propriétés
Numéro CAS |
819864-24-9 |
|---|---|
Formule moléculaire |
C9H19NO5S |
Poids moléculaire |
253.32 g/mol |
Nom IUPAC |
(2R)-4-methyl-2-(3-sulfopropylamino)pentanoic acid |
InChI |
InChI=1S/C9H19NO5S/c1-7(2)6-8(9(11)12)10-4-3-5-16(13,14)15/h7-8,10H,3-6H2,1-2H3,(H,11,12)(H,13,14,15)/t8-/m1/s1 |
Clé InChI |
YIFBQPNFWQWVHU-MRVPVSSYSA-N |
SMILES isomérique |
CC(C)C[C@H](C(=O)O)NCCCS(=O)(=O)O |
SMILES canonique |
CC(C)CC(C(=O)O)NCCCS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Quinolinecarboxamide, N-[1-(phenylmethyl)cyclohexyl]-](/img/structure/B12534113.png)
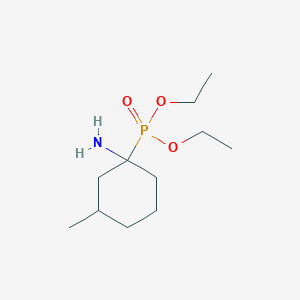
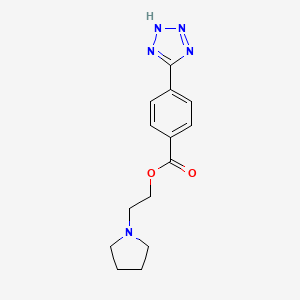

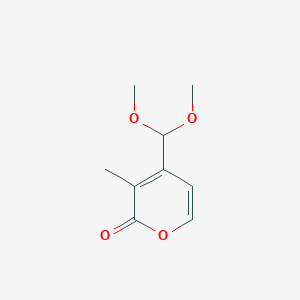
![1-[4-(Methanesulfonyl)phenyl]-3-(4-methoxyphenyl)prop-2-en-1-one](/img/structure/B12534154.png)
![5-Methyl-1-oxa-3-thia-5-azaspiro[3.4]octane-2-thione](/img/structure/B12534155.png)
![Glycine, N-[[(2-aminoethyl)amino][(2-aminoethyl)imino]methyl]-](/img/structure/B12534165.png)
![Phosphinic acid, phenyl[(phenylmethoxy)methyl]-, ethyl ester](/img/structure/B12534175.png)
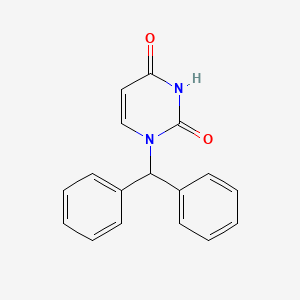
![Dimethyl 2,2'-[1,4-phenylenebis(oxy)]didecanoate](/img/structure/B12534184.png)
![Cyclopropanol, 1-[2-(methylamino)-2-phenylethyl]-](/img/structure/B12534185.png)

![4-[4-(4-Methoxyphenoxy)piperidin-1-yl]phenol](/img/structure/B12534198.png)
